4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane

Catalog No.
S751045
CAS No.
40372-72-3
M.F
C18H42O6S4Si2
M. Wt
539 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrath...

CAS Number

40372-72-3

Product Name

4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane

IUPAC Name

triethoxy-[3-(3-triethoxysilylpropyltetrasulfanyl)propyl]silane

Molecular Formula

C18H42O6S4Si2

Molecular Weight

539 g/mol

InChI

InChI=1S/C18H42O6S4Si2/c1-7-19-29(20-8-2,21-9-3)17-13-15-25-27-28-26-16-14-18-30(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3

InChI Key

VTHOKNTVYKTUPI-UHFFFAOYSA-N

SMILES

CCO[Si](CCCSSSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Canonical SMILES

CCO[Si](CCCSSSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Silane Coupling Agent

  • Function: Bis[3-(triethoxysilyl)propyl]tetrasulfide acts as a coupling agent, forming strong bonds between inorganic materials (like glass or metal oxides) and organic materials (like polymers or resins) [].
  • Application: This property makes it valuable in various fields, including:
    • Adhesives and sealants: Improves adhesion between dissimilar materials [].
    • Composite materials: Enhances the compatibility and interfacial strength between organic and inorganic components [].
    • Surface modification: Modifies the surface properties of inorganic materials for improved adhesion, wettability, and other functionalities [].

Precursor for Functional Materials

  • Function: The thiol (S-H) groups in Bis[3-(triethoxysilyl)propyl]tetrasulfide can be readily converted to other functional groups through various chemical reactions. This allows for the creation of novel materials with desired properties [].
  • Application: This functionality is being explored in the development of:
    • Sensors: The thiol groups can be used to attach specific molecules for selective detection of various analytes [].
    • Drug delivery systems: The thiol groups can be used to conjugate therapeutic agents or targeting moieties for controlled drug delivery [].

Research on Other Potential Applications

  • Beyond the mentioned applications, ongoing research is exploring the potential of Bis[3-(triethoxysilyl)propyl]tetrasulfide in other areas, such as:
    • Flame retardants: investigating its ability to improve the fire resistance of materials [].
    • Antimicrobial coatings: studying its potential for developing surfaces with antimicrobial properties [].

4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane is a complex organosilicon compound characterized by its unique structural features. With the molecular formula C18H42O6S4Si2C_{18}H_{42}O_{6}S_{4}Si_{2} and a molecular weight of approximately 538.94 g/mol, this compound contains multiple functional groups, including ethoxy groups and a tetrathia structure. The presence of silane units contributes to its potential applications in materials science and chemistry .

The chemical reactivity of 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane primarily involves nucleophilic substitutions and hydrolysis reactions due to the presence of the ethoxy groups. These reactions can lead to the formation of silanol groups when exposed to moisture or acidic conditions. Additionally, the compound may undergo oxidative reactions given its sulfur content .

The synthesis of 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane typically involves multi-step synthetic pathways:

  • Formation of Ethoxy Groups: Ethyl alcohol reacts with silane precursors in the presence of a catalyst.
  • Tetrathia Formation: Sulfur sources are introduced to create the tetrathia framework through controlled reactions.
  • Final Assembly: The final product is obtained by condensing the intermediate products under specific conditions to ensure the stability of the siloxane bonds.

These methods require precise control over reaction conditions to achieve high yields and purity .

The applications of 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane span various fields:

  • Material Science: Used as a coupling agent in polymer matrices to enhance mechanical properties.
  • Coatings: Serves as an additive in protective coatings due to its hydrophobic characteristics.
  • Biomedical

Several compounds share structural similarities with 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane:

Compound NameStructural FeaturesUnique Characteristics
Bis(3-(triethoxysilyl)propyl)tetrasulfideContains triethoxysilyl groupsExhibits strong adhesion properties
OctamethylcyclotetrasiloxaneSiloxane ring structureKnown for low viscosity and volatility
Silica-based hybrid materialsIncorporates silica with organic componentsEnhanced thermal stability and mechanical strength

The uniqueness of 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane lies in its combination of ethoxy groups with a tetrathia structure and dual silane functionalities. This combination provides distinct chemical properties that can be tailored for specific applications in advanced material development .

Physical Description

DryPowder; Liquid; OtherSolid; PelletsLargeCrystals, Liquid

UNII

J98V193ZRY

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 99 of 106 companies (only ~ 6.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

40372-72-3

Wikipedia

Bis(triethoxysilylpropyl)tetrasulfide

General Manufacturing Information

All other chemical product and preparation manufacturing
Recycling
Rubber product manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
recycling
waste to energy
3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types